molecular formula C10H6ClNO B168518 Quinoline-8-carbonyl chloride CAS No. 100517-41-7

Quinoline-8-carbonyl chloride

Cat. No.: B168518
CAS No.: 100517-41-7
M. Wt: 191.61 g/mol
InChI Key: JLZCPFISUMNHDT-UHFFFAOYSA-N
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Description

Quinoline-8-carbonyl chloride is an organic compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. This compound is characterized by a quinoline ring system with a carbonyl chloride functional group at the 8th position. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of quinoline-8-carbonyl chloride typically involves the chlorination of quinoline-8-carboxylic acid. One common method is the reaction of quinoline-8-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

Quinoline-8-carboxylic acid+SOCl2Quinoline-8-carbonyl chloride+SO2+HCl\text{Quinoline-8-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Quinoline-8-carboxylic acid+SOCl2​→Quinoline-8-carbonyl chloride+SO2​+HCl

This method is efficient and widely used in laboratory settings .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Quinoline-8-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to quinoline-8-carboxaldehyde or quinoline-8-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidative reactions can convert this compound to quinoline-8-carboxylic acid.

Common Reagents and Conditions:

Major Products:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Quinoline-8-carboxaldehyde: Formed from reduction reactions.

    Quinoline-8-carboxylic acid: Formed from oxidation reactions.

Scientific Research Applications

Quinoline-8-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Quinoline derivatives have shown significant biological activities, including antimicrobial, antimalarial, and anticancer properties.

    Medicine: The compound is used in the synthesis of drugs targeting various diseases, including malaria, cancer, and bacterial infections.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of quinoline-8-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, leading to their biological effects. For example, quinoline derivatives can inhibit enzymes involved in DNA replication and repair, leading to their antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • Quinoline-8-carboxylic acid
  • Quinoline-8-carboxaldehyde
  • Quinoline-8-methanol

Comparison: Quinoline-8-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which makes it a versatile intermediate in organic synthesis. In contrast, quinoline-8-carboxylic acid is less reactive and primarily used as a precursor for the synthesis of this compound. Quinoline-8-carboxaldehyde and quinoline-8-methanol are important derivatives with distinct reactivities and applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

quinoline-8-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZCPFISUMNHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563371
Record name Quinoline-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100517-41-7
Record name Quinoline-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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